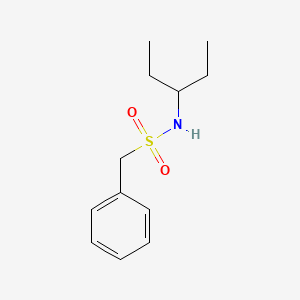

![molecular formula C19H22FN3O2S B5517564 (4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide](/img/structure/B5517564.png)

(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Prolinamides, including derivatives synthesized from L-proline, are recognized for their wide-ranging biological properties and potential in pharmaceutical applications. They are involved in various chemical reactions and possess unique physical and chemical properties due to their specific molecular structure.

Synthesis Analysis

Prolinamides can be synthesized through a multi-step process starting from basic amino acids like L-proline. The synthesis involves condensation reactions, amidation, and the introduction of specific functional groups to achieve the desired compound structure. For example, N-(4′-substituted phenyl)-l-prolinamides were synthesized from p-fluoronitrobenzene and L-proline under aqueous–alcoholic basic conditions, followed by amidation involving SOCl2 and amines, yielding l-prolinamides in varied yields (Osinubi et al., 2020).

Molecular Structure Analysis

The molecular structure of prolinamide derivatives is critical for their biological activity and chemical properties. X-ray crystallography and NMR studies are commonly used to determine the configuration and stereochemistry of these compounds, essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Prolinamide derivatives participate in various chemical reactions, including aldol reactions and cyclopropanation, demonstrating their versatility as catalysts and intermediates in organic synthesis. Their reactivity is influenced by the presence of functional groups and the molecular structure, which can be tailored for specific applications (Pedrosa et al., 2010).

Applications De Recherche Scientifique

Enantioselective Catalysis

L-prolinamide derivatives, including structures similar to "(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide", have been shown to be active catalysts in direct aldol reactions. These reactions are crucial for creating chiral molecules, which are important in pharmaceutical drug synthesis. The enantioselectivity and efficiency of these catalysts depend significantly on the hydrogen bond-donating ability of the amide N-H and the presence of terminal hydroxyl groups, which enhance the catalysis and selectivity in these reactions (Tang et al., 2004).

Anticancer Activities

Substituted N-(4′-nitrophenyl)-L-prolinamides, structurally related to "(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide", have been synthesized and evaluated for their in vitro anticancer activities. These compounds exhibited significant cytotoxicities against various human carcinoma cell lines, suggesting their potential as broad-spectrum anti-cancer agents. Such studies highlight the importance of L-prolinamide derivatives in developing new therapeutic options for cancer treatment (Osinubi et al., 2020).

Organocatalysis in Asymmetric Synthesis

Research on L-prolinamides derived from chiral and achiral 1,2-diamines, similar in structure to "(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide", has demonstrated their utility as bifunctional organocatalysts for direct diastereo- and enantioselective aldol reactions. These findings contribute to the development of new strategies in organocatalysis, offering high selectivity and efficiency for synthesizing chiral compounds, which are valuable in medicinal chemistry and drug development (Pedrosa et al., 2010).

Discovery of New Apoptosis-Inducing Agents

Compounds structurally related to "(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide" have been explored for their potential as new apoptosis-inducing agents in breast cancer. This research highlights the ongoing efforts to identify novel therapeutic molecules that can effectively target cancer cells and induce apoptosis, a process of programmed cell death, which is a key strategy in cancer treatment (Gad et al., 2020).

Propriétés

IUPAC Name |

(2S,4R)-N-ethyl-1-[(2-fluorophenyl)methyl]-4-(thiophene-2-carbonylamino)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S/c1-2-21-18(24)16-10-14(22-19(25)17-8-5-9-26-17)12-23(16)11-13-6-3-4-7-15(13)20/h3-9,14,16H,2,10-12H2,1H3,(H,21,24)(H,22,25)/t14-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIZFFRIYUDYGL-ZBFHGGJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC(CN1CC2=CC=CC=C2F)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1C[C@H](CN1CC2=CC=CC=C2F)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)

![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)

![2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5517495.png)

![5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5517525.png)

![4-amino-N'-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5517531.png)

![(1S*,5R*)-3-[2-(benzyloxy)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517535.png)

![1-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)butanoyl]-2-piperazinone](/img/structure/B5517543.png)

![[(3aS*,9bS*)-7-methoxy-2-(2-thienylacetyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5517545.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenylpentanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517558.png)

![2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5517571.png)

![1-(1,3-benzothiazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517581.png)